molecular formula C13H11ClN4S B14552908 2-{[5-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide CAS No. 61704-33-4

2-{[5-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide

Cat. No.: B14552908
CAS No.: 61704-33-4
M. Wt: 290.77 g/mol
InChI Key: KCQABWSARARUFW-UHFFFAOYSA-N
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Description

2-{[5-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide is a chemical compound with a complex structure that includes a pyridine ring, a chlorophenyl group, and a hydrazine carbothioamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide typically involves the condensation of 5-(4-chlorophenyl)pyridine-2-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[5-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide is unique due to its specific combination of a pyridine ring, chlorophenyl group, and hydrazine carbothioamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

61704-33-4

Molecular Formula

C13H11ClN4S

Molecular Weight

290.77 g/mol

IUPAC Name

[[5-(4-chlorophenyl)pyridin-2-yl]methylideneamino]thiourea

InChI

InChI=1S/C13H11ClN4S/c14-11-4-1-9(2-5-11)10-3-6-12(16-7-10)8-17-18-13(15)19/h1-8H,(H3,15,18,19)

InChI Key

KCQABWSARARUFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C=NNC(=S)N)Cl

Origin of Product

United States

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